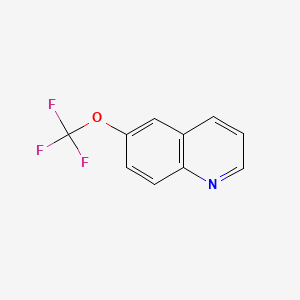

6-(Trifluoromethoxy)quinoline

Übersicht

Beschreibung

6-(Trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethoxy group attached to the quinoline ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)quinoline typically involves the Suzuki–Miyaura cross-coupling reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst to couple 6-bromoquinoline with trifluoromethoxyphenylboronic acid . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions ortho and para to the trifluoromethoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 6-(Trifluoromethoxy)quinoline Derivatives

The synthesis of quinoline derivatives, including this compound, has been a focus of research due to their potential as pharmacologically active agents. Recent studies have demonstrated efficient synthetic routes that utilize trifluoromethyl groups to enhance the properties of quinoline derivatives. For example, a catalyst-free method for synthesizing 7-aminoquinolines with trifluoromethyl substituents was reported, resulting in compounds with significant intramolecular charge-transfer fluorescence suitable for bioimaging applications .

Table 1: Synthetic Methods for this compound Derivatives

| Method | Yield (%) | Remarks |

|---|---|---|

| Catalyst-free synthesis | High | Efficient and environmentally friendly |

| Metal-catalyzed reactions | Moderate | Common but requires specific conditions |

| Acid/base catalysis | Low | Less preferred due to harsh conditions |

Biological Activities

This compound and its derivatives exhibit a variety of biological activities, making them attractive candidates for drug development.

Antibacterial Activity

Recent research has highlighted the antibacterial properties of quinoline derivatives against multidrug-resistant strains such as Clostridium difficile. A study showed that certain derivatives, including those with trifluoromethoxy substitutions, demonstrated potent activity against Gram-positive bacteria, indicating their potential as new antibiotic agents .

Anticancer Potential

Quinoline compounds have been extensively studied for their anticancer properties. The incorporation of trifluoromethyl groups has been shown to enhance the efficacy of these compounds in targeting cancer cells. For instance, derivatives have been developed that selectively induce apoptosis in various cancer cell lines .

Bioimaging Applications

The unique photophysical properties of quinolines with trifluoromethoxy groups make them suitable for bioimaging. The introduction of electron-withdrawing groups like trifluoromethyl can shift the absorption and emission spectra to longer wavelengths, improving their utility in fluorescence microscopy for live-cell imaging .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study involving mice infected with C. difficile, treatment with a specific this compound derivative resulted in a significant reduction in bacterial load and improved survival rates compared to untreated controls. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like Vancomycin .

Case Study 2: Fluorescent Probes for Live-Cell Imaging

A series of 7-aminoquinolines were tested for their ability to target cellular organelles such as the Golgi apparatus. These compounds showed high specificity and brightness in fluorescence microscopy, suggesting their potential as low-cost probes for cellular imaging applications .

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound, lacking the trifluoromethoxy group.

6-Methoxyquinoline: Similar structure but with a methoxy group instead of trifluoromethoxy.

6-Chloroquinoline: Contains a chlorine atom instead of the trifluoromethoxy group.

Uniqueness: 6-(Trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which significantly alters its chemical and physical properties. This group increases the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .

Biologische Aktivität

6-(Trifluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a quinoline skeleton with a trifluoromethoxy group at the sixth position. This unique substitution enhances its lipophilicity and electronic properties, potentially influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethylquinolines possess enhanced antimicrobial properties. For instance, certain synthesized compounds demonstrated potent activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Activity : In vivo studies using zebrafish embryos have revealed that quinoline-derived trifluoromethyl alcohols exhibit significant anticancer activity. One compound showed an LC50 value of 14.14 μM, indicating it is more potent than cisplatin .

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves interactions with biological macromolecules such as proteins and nucleic acids, leading to cytotoxic effects .

Case Studies

-

Zebrafish Model for Anticancer Activity :

- A study evaluated the anticancer properties of quinoline-derived trifluoromethyl alcohols using a zebrafish embryo model. Compounds were synthesized and tested for toxicity and growth inhibition. Notably, one compound caused increased cell death and was identified as a potent inhibitor of cancer cell proliferation .

- Antimicrobial Efficacy :

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Name | Activity Type | MIC/LC50 Value | Reference |

|---|---|---|---|

| Compound 1 | Antimicrobial | 1.0 μg/mL | |

| Compound 2 | Anticancer | 14.14 μM | |

| Compound 3 | Cytotoxicity | Not specified |

Table 2: Synthesis and Characterization Methods

| Method | Description |

|---|---|

| Spectral Analysis | IR, NMR, Mass Spectrometry |

| Crystallography | X-ray crystallographic studies |

| Biological Assays | In vitro antimicrobial and anticancer assays |

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRLDVVMVBKTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573992 | |

| Record name | 6-(Trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212695-45-9 | |

| Record name | 6-(Trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.